molecular formula C18H12BrN5O3 B3412309 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole CAS No. 932474-89-0

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

Cat. No.: B3412309
CAS No.: 932474-89-0
M. Wt: 426.2 g/mol
InChI Key: FJMDZVXJLNVYJJ-UHFFFAOYSA-N
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Description

The compound 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole is a heterocyclic molecule featuring three distinct moieties:

  • A 1,3-benzodioxole group (electron-rich aromatic system with two oxygen atoms).
  • A 1,2,3-triazole ring substituted with a 2-bromophenyl group and a methyl group.
  • A 1,2,4-oxadiazole core, known for its pharmacological relevance, including analgesic and antiviral activities .

The benzodioxole moiety contributes electron density, which could modulate binding affinity in biological targets.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrN5O3/c1-10-16(21-23-24(10)13-5-3-2-4-12(13)19)18-20-17(22-27-18)11-6-7-14-15(8-11)26-9-25-14/h2-8H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMDZVXJLNVYJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Br)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. Common synthetic routes include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the Triazole Ring:

    Construction of the Oxadiazole Ring: This can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Final Assembly: The individual rings are then coupled under specific reaction conditions to form the final compound.

Industrial production methods may involve optimizing these synthetic routes for scalability, yield, and cost-effectiveness.

Chemical Reactions Analysis

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization: Under certain conditions, the compound can undergo intramolecular cyclization to form new ring systems.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Features and Electronic Properties

Heterocyclic Core Variations
  • Compound 6l (): Contains a 1,2,4-triazole-3-thione core instead of oxadiazole. Its IR spectrum shows a C-Br stretch at 563 cm⁻¹, similar to the target compound’s expected Br signature .
  • 5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole (): Shares the oxadiazole core but replaces benzodioxole with benzotriazole. The dihedral angle between oxadiazole and benzotriazole rings is 80.2°, suggesting distinct conformational flexibility compared to the target compound’s benzodioxole-triazole arrangement .
Substituent Effects
  • Compound 5g (): Features a 4-methoxyphenyl group on oxadiazole.
  • Compound 9c (): Incorporates a 4-bromophenyl-thiazole moiety. The thiazole ring introduces additional nitrogen atoms, differing from the triazole’s topology in the target compound .

Spectral and Analytical Data

  • IR Spectroscopy :
    • The target’s C-Br stretch is expected near 560–570 cm⁻¹, consistent with bromophenyl-containing analogues like 6l (563 cm⁻¹) and 4l (561 cm⁻¹) .
    • The oxadiazole C=N stretch (~1560 cm⁻¹) aligns with reported values for similar derivatives .
  • NMR Spectroscopy :
    • Aromatic protons in the target compound are anticipated in the δ 7.0–8.3 ppm range, comparable to 6l (δ 6.58–8.26 ppm) and 4l (δ 7.21–8.19 ppm) .
    • The methyl group on triazole should resonate near δ 2.5 ppm, as seen in 6l (δ 2.48 ppm) .

Data Tables

Table 1: Key Structural and Spectral Comparisons

Compound Core Structure Substituents IR C-Br (cm⁻¹) NMR Aromatic Protons (δ, ppm) Biological Activity
Target Compound 1,2,4-Oxadiazole 2-Bromophenyl, Benzodioxole ~560–570 7.0–8.3 (predicted) Antiviral (hypothesized)
6l () 1,2,4-Triazole-3-thione 3-Bromophenyl 563 6.58–8.26 Not reported
4l () 1,2,4-Oxadiazole 3-Bromophenyl, Benzoxazole 561 7.21–8.19 Not reported
5g () 1,3,4-Oxadiazole 4-Bromophenyl, Methoxyphenyl - - Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
3-(2H-1,3-benzodioxol-5-yl)-5-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole

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